molecular formula C10H12O B13982309 3-Cyclopropyl-5-methylphenol

3-Cyclopropyl-5-methylphenol

Cat. No.: B13982309
M. Wt: 148.20 g/mol
InChI Key: DMTKNMQKPBZACF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-methylphenol is an organic compound characterized by a phenolic structure with a cyclopropyl and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-methylphenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by methylation. For instance, cyclopropyl methyl ketone can be synthesized from ethyl acetoacetate and ethylene bromide, and then further processed to obtain the desired phenol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity of the final product. The exact industrial processes may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phenol to a quinone derivative.

    Reduction: The compound can be reduced to form cyclopropylmethyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

3-Cyclopropyl-5-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-5-methylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-cyclopropyl-5-methylphenol

InChI

InChI=1S/C10H12O/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8,11H,2-3H2,1H3

InChI Key

DMTKNMQKPBZACF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)C2CC2

Origin of Product

United States

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